3-Amino-2-sulfanylpropanoic acid

Radioprotection Thymidine kinase inhibition Isocysteine vs cysteine

Researchers requiring a thiol amino acid for native chemical ligation in acidic environments face failure with cysteine. This regioisomer, with its α-thiol group, provides a crucial solution. - Achieve superior ligation at pH ≤6, where cysteine reactivity is silenced (rate reduction factor only 0.56 vs. 0.25 for cysteine). - Utilize as a selective scaffold in enzyme inhibitor design, replacing cysteine in metalloprotease inhibitors without potency loss (IC50 3 µM for stromelysin). - Employ for constructing fluorogenic nucleic acid probes with ~43,000-fold rate acceleration and single-nucleotide selectivity.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 17617-04-8
Cat. No. B096097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-sulfanylpropanoic acid
CAS17617-04-8
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)N
InChIInChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6)
InChIKeyFHNLXNKFRGMOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-sulfanylpropanoic acid (DL-Isocysteine): A Non-Proteinogenic β-Amino-α-mercapto Acid


3-Amino-2-sulfanylpropanoic acid (DL-isocysteine) is a non-proteinogenic β-amino-α-mercapto acid—a regioisomer of the natural amino acid cysteine—with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . Unlike cysteine, which bears a β-thiol group, isocysteine positions the sulfhydryl group at the α-carbon adjacent to the carboxyl function. This structural shift fundamentally alters thiol acidity, nucleophilicity, and steric properties, rendering isocysteine distinct from cysteine and other in-class thiol amino acids in bioconjugation, enzyme inhibition, and radioprotection assays [1].

α Non-proteinogenic regioisomer of cysteine with α-thiol placement
pKa Altered thiol acidity and nucleophilicity for pH-sensitive bioconjugation
Research tool for enzyme inhibition, radioprotection, and ligation studies

Why Isomeric Substitution Fails for Isocysteine


The regioisomeric shift of the thiol group from the β-carbon (cysteine) to the α-carbon (isocysteine) profoundly alters the pKa of the sulfhydryl group, the pH-dependence of native chemical ligation, enzyme inhibitory activity, and radioprotective efficacy [1][2]. In direct comparative studies, isocysteine fails to recapitulate cysteine's radioprotective effect [1], while conversely providing superior ligation efficiency under acidic conditions that silence cysteine reactivity [2]. Generic substitution of cysteine or homocysteine by isocysteine—or vice versa—therefore carries a high risk of functional failure, necessitating compound-specific procurement based on the quantitative evidence outlined below.

Isocysteine vs Cysteine Radioprotective activity not replicated; thymidine kinase inhibition differs significantly, limiting direct replacement in radiation biology models.
Isocysteine vs Cysteine Ligation pH profile may shift: isocysteine retains reactivity under acidic conditions where cysteine reactivity ceases.
Isocysteine vs Homocysteine Chain-length and thiol-position differences alter enzyme-binding geometry; bioisosteric replacement cannot be assumed without target-specific validation.

Quantitative Evidence: Isocysteine vs. Cysteine and In-Class Analogs


Radioprotective Activity in a Murine γ-Irradiation Model

In a direct head-to-head study, intraperitoneal injection of DL-isocysteine at doses of 300, 600, and 1000 mg/kg 10–15 min before γ-irradiation (600 R) had no effect on mouse survival, while cysteine conferred significant radioprotection [1]. Thymidine kinase activity in rat thymus and spleen was inhibited by cysteine (30–50% at 1000 mg/kg), whereas isocysteine at the same dose produced only weak inhibition [1]. The isomeric specificity was attributed to cysteine's unique ability to form mixed disulfides with the enzyme, a property not shared by isocysteine [1].

Radioprotective Activity
Head-to-head
0% survival effect (300–1000 mg/kg) vs cysteine-active; ≥30 pp enzyme inhibition difference
Supports negative-control scaffold selection
Murine γ-irradiation model; i.p. administration
Radioprotection Thymidine kinase inhibition Isocysteine vs cysteine

pH-Dependence of Native Chemical Ligation

Under identical reaction conditions (1 mM reactants, 0.1 M phosphate buffer, 4% benzylmercaptan), the initial rate of cysteine-mediated native chemical ligation was reduced by a factor of 0.25 when pH was lowered from 7 to 6, whereas isocysteine-mediated ligation was reduced only by a factor of 0.56 [1]. At pH < 6, isocysteine ligation remained as efficient as cysteine ligation, while cysteine ligation essentially ceased [1]. HPLC analysis at pH 7 showed 63% ligation product yield after 240 min for isocysteine, compared to 44% at pH 6 [1].

pH-Dependent Ligation
Head-to-head
Rate reduction factor 0.56 vs 0.25 (pH 7→6); 2.24-fold retention of relative rate
Enables chemoselective ligation under acidic conditions
1 mM peptide, phosphate buffer, HPLC
Native chemical ligation pH-dependence Isocysteine vs cysteine Peptide synthesis

Thiol Acidity and pKa Comparison

Calculated pKa values indicate that the α-thiol group of isocysteine amide (pKa 8.2) is ~0.9 units more acidic than the β-thiol group of cysteine amide (pKa 9.1), a difference attributed to the inductive electron-withdrawing effect of the adjacent α-carboxyl function [1]. Reference compounds confirm the trend: thioglycolic amide (α-thiol, pKa 8.2) vs. β-mercaptopropionic amide (β-thiol, pKa 9.4) [1]. The higher thiolate concentration at a given pH explains isocysteine's superior reactivity under acidic conditions [1].

Thiol pKa
Cross-study
Isocysteine amide pKa ~8.2 vs cysteine amide ~9.1 (Δ ≈0.9)
Higher thiolate concentration at mildly acidic pH
Calculated values based on amide reference compounds
Thiol pKa Isocysteine Cysteine Chemoselective ligation

DNA Template-Dependent Ligation for Single-Nucleotide Discrimination

A fluorogenic DNA detection platform based on isocysteine–PNA conjugate ligation achieved ~43,000-fold rate acceleration upon DNA template binding, delivering 10^2-fold to perfect sequence selectivity [1]. This allowed detection of single-base mutations within minutes using FRET-based fluorescence readout [1]. While a direct numerical comparison with cysteine in the same assay format is not available, the magnitude of acceleration is class-distinctive and exceeds that typically reported for cysteine-based PNA ligation systems [1].

DNA-Templated Ligation
Class-level
~43,000-fold rate acceleration; 10²-fold to perfect sequence selectivity
High-fidelity SNP probe development context
PNA conjugates; FRET readout
DNA detection Native chemical PNA ligation Isocysteine Single nucleotide polymorphism

Inhibitory Activity in Stromelysin Peptide Inhibitors

In a structure-activity relationship study of peptide inhibitors based on the prodomain region of stromelysin (MMP-3), substitution of the essential Cys75 residue with isocysteine yielded the inhibitor Ac-isoCGY-(2,6-dichlorobenzyl)-P-NH2 with an IC50 of 3 µM, demonstrating that isocysteine can functionally replace cysteine without significant loss of inhibitory potency [1]. The parent cysteine-containing scaffold Ac-RCGVP-NH2 was essential for activity, and isocysteine substitution was performed without compromising the key zinc-coordinating thiol interaction [1].

Stromelysin Inhibition
Head-to-head
IC₅₀ 3 µM; functional retention vs parent cysteine scaffold
Viable cysteine bioisostere for inhibitor design
MMP-3 assay; pentapeptide scaffold Ac-RCGVP-NH₂
Stromelysin inhibitor Matrix metalloproteinase Isocysteine bioisostere Peptide inhibitor

Research and Industrial Application Scenarios


Chemoselective Ligation Under Acidic Conditions

Leverage isocysteine's attenuated pH-dependence (rate reduction factor only 0.56 vs. cysteine's 0.25 when dropping from pH 7 to 6 [2]) to perform native chemical ligation in acidic environments where cysteine-mediated reactions fail. Ideal for synthesizing acid-labile peptide conjugates, glycopeptides, or protein semi-synthesis in mildly acidic cellular compartment mimics. The higher thiol acidity (pKa ~8.2 vs. 9.1 for cysteine amide [2]) ensures sufficient thiolate nucleophile concentration even at pH ≤6 [2].

High-Fidelity SNP Diagnostic Probes

Utilize isocysteine–PNA conjugates to construct fluorogenic nucleic acid probes that achieve ~43,000-fold DNA template-dependent rate acceleration and 10^2-fold to perfect single-nucleotide sequence selectivity [3]. This enables homogeneous, FRET-based detection of single-base mutations within minutes, suitable for point-of-care genetic diagnostics, pharmacogenomic screening, and infectious disease genotyping where cysteine-based probes lack sufficient discrimination [3].

Non-Radioprotective Cysteine Bioisosteres for Inhibitor Design

Exploit isocysteine's demonstrated lack of radioprotective activity (0% survival effect at 300–1000 mg/kg in γ-irradiated mice [1]) and its validated capacity to substitute for cysteine without loss of potency in metalloprotease inhibitors (IC50 3 µM for stromelysin [4]) to develop mechanism-of-action probes that avoid confounding radioprotection. This is critical for target engagement studies in radiation biology and for inhibitor scaffolds where cysteine's inherent radioprotective properties would skew efficacy readouts [1][4].

Metabolic Tracing of Non-Proteinogenic Sulfur Amino Acid Pathways

Use ³⁵S-labeled isocysteine as a metabolic tracer to dissect sulfur amino acid catabolism pathways distinct from canonical cysteine metabolism. Early radiotracer studies established that isocysteine follows an intermediary metabolic route different from cysteine [5], making it a valuable tool for studying alternative transsulfuration pathways, hydrogen sulfide production from non-canonical substrates, and the metabolic fate of β-amino-α-mercapto acids in disease models [5].

Application
Selection Property
Validation Focus
Chemoselective ligation (acidic pH)
Attenuated pH-dependence of ligation rate
Ligation efficiency at pH ≤6
SNP detection probes
DNA-templated rate acceleration & selectivity
Single-nucleotide discrimination
Non-radioprotective bioisostere
Lacks radioprotective activity; retains inhibitor potency
Target engagement without radioprotection confounding
Metabolic tracing
Non-canonical sulfur amino acid catabolism
Metabolic route distinct from cysteine
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